Tert-butyl 2-methyl-4-[methylsulfanyl(phenyl)methyl]piperazine-1-carboxylate
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Overview
Description
Tert-butyl 2-methyl-4-[methylsulfanyl(phenyl)methyl]piperazine-1-carboxylate is a complex organic compound that belongs to the piperazine family. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a tert-butyl group, a methyl group, and a methylsulfanyl(phenyl)methyl group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-methyl-4-[methylsulfanyl(phenyl)methyl]piperazine-1-carboxylate typically involves multiple steps, starting from commercially available starting materialsThe reaction conditions often include the use of organic solvents such as acetonitrile or methylene chloride, and bases like triethylamine to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-methyl-4-[methylsulfanyl(phenyl)methyl]piperazine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to modify the functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and bases like triethylamine. The reactions are typically carried out under controlled temperatures and in the presence of organic solvents to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups onto the piperazine ring.
Scientific Research Applications
Tert-butyl 2-methyl-4-[methylsulfanyl(phenyl)methyl]piperazine-1-carboxylate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of tert-butyl 2-methyl-4-[methylsulfanyl(phenyl)methyl]piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. The pathways involved in its mechanism of action are still under investigation, but it is believed to influence various biochemical processes through its interactions with cellular components .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl piperazine-1-carboxylate: A simpler analog with similar protective groups but lacking the methylsulfanyl(phenyl)methyl group.
Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate: Another derivative with different substituents on the piperazine ring.
Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate: A hydrazide derivative with distinct chemical properties
Uniqueness
Tert-butyl 2-methyl-4-[methylsulfanyl(phenyl)methyl]piperazine-1-carboxylate is unique due to the presence of the methylsulfanyl(phenyl)methyl group, which imparts specific reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C18H28N2O2S |
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Molecular Weight |
336.5 g/mol |
IUPAC Name |
tert-butyl 2-methyl-4-[methylsulfanyl(phenyl)methyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C18H28N2O2S/c1-14-13-19(16(23-5)15-9-7-6-8-10-15)11-12-20(14)17(21)22-18(2,3)4/h6-10,14,16H,11-13H2,1-5H3 |
InChI Key |
QJGNFZXSUPTQPO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCN1C(=O)OC(C)(C)C)C(C2=CC=CC=C2)SC |
Origin of Product |
United States |
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